molecular formula C12H15ClN2O B2471127 2-(morpholin-4-yl)-1H-indole hydrochloride CAS No. 33333-98-1

2-(morpholin-4-yl)-1H-indole hydrochloride

Cat. No.: B2471127
CAS No.: 33333-98-1
M. Wt: 238.72
InChI Key: PMIVTXDLBOGAAM-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-1H-indole hydrochloride is a chemical compound characterized by the presence of a morpholine ring attached to an indole moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of a coupling reaction where an indole derivative is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-1H-indole hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or morpholine rings.

    Substitution: The compound can undergo substitution reactions where different substituents replace the hydrogen atoms on the indole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.

Scientific Research Applications

2-(Morpholin-4-yl)-1H-indole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholin-4-yl)sydnonimine Hydrochloride: Another compound with a morpholine ring, used in pharmaceutical research.

    2-(Morpholin-4-yl)acetic acid hydrochloride: A compound with similar structural features, used as a pharmaceutical intermediate.

    4-Hydroxy-2-quinolones: Compounds with a morpholine ring, known for their biological activities.

Uniqueness

2-(Morpholin-4-yl)-1H-indole hydrochloride is unique due to its specific combination of the indole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

4-(1H-indol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIVTXDLBOGAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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